4-(Benzyloxy)-3-hydroxybenzaldehyde

Organic Synthesis Process Chemistry Protecting Group Strategy

This benzaldehyde derivative features a unique para-benzyloxy, meta-hydroxy substitution critical for dopamine D2 receptor ligand development and quinazoline kinase inhibitor synthesis. Unlike generic benzaldehydes, its orthogonal aldehyde and protected phenol enable precise sequential reactions. Ensure experimental success by sourcing CAS 4049-39-2 with ≥97% purity from verified suppliers. Ideal for neuroscience and oncology medicinal chemistry programs.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 4049-39-2
Cat. No. B024091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-hydroxybenzaldehyde
CAS4049-39-2
Synonyms3-Hydroxy-4-(phenylmethoxy)benzaldehyde;  3-Hydroxy-4-benzyloxybenzaldehyde;  Protocatechuic Aldehyde-4-benzyl Ether
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)O
InChIInChI=1S/C14H12O3/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-9,16H,10H2
InChIKeyHUNGEAFDVLSPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2): Chemical Properties, Synthesis, and Procurement Specifications


4-(Benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2), also known as 3-hydroxy-4-benzyloxybenzaldehyde or protocatechuic aldehyde-4-benzyl ether, is a benzaldehyde derivative with the molecular formula C₁₄H₁₂O₃ and a molecular weight of 228.24 g/mol . It features a benzyloxy group at the para position and a hydroxyl group at the meta position relative to the aldehyde group [1]. This compound is commercially available as an off-white to light brown solid with a melting point of 115-119 °C and standard purity specifications of ≥95-97% [2]. It serves as a versatile intermediate in organic synthesis and as a dopamine receptor ligand in pharmacological research .

Why 4-(Benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2) Cannot Be Substituted with Common Benzaldehyde Analogs


The substitution pattern of 4-(benzyloxy)-3-hydroxybenzaldehyde is critical for its intended applications; generic benzaldehyde derivatives cannot replicate its performance. The presence of both a benzyloxy group at the para position and a hydroxyl group at the meta position is a specific structural feature that is absent in closely related compounds like 4-(benzyloxy)benzaldehyde (lacks the 3-OH) or 3-hydroxybenzaldehyde (lacks the 4-OBn) . This precise arrangement is essential for its role as a synthetic intermediate in the construction of more complex molecules, where both the protected phenol and the free aldehyde are required for sequential reactions [1]. Furthermore, its activity as a dopamine receptor ligand is contingent on this specific substitution pattern; analogs with different substitution, such as the regioisomer 3-(benzyloxy)-4-hydroxybenzaldehyde (CAS 50773-56-3), exhibit distinct chemical and biological properties [2]. Therefore, assuming interchangeability between these in-class compounds without rigorous validation introduces significant risk of experimental failure.

4-(Benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2): Quantitative Evidence for Differentiated Selection


Synthesis Yield Advantage: Higher Isolated Yields for 4-(Benzyloxy)-3-hydroxybenzaldehyde from 3,4-Dihydroxybenzaldehyde

The synthesis of 4-(benzyloxy)-3-hydroxybenzaldehyde from 3,4-dihydroxybenzaldehyde proceeds with a significantly higher isolated yield when using benzyl bromide (76%) compared to benzyl chloride (71%) . This yield differential quantifies a specific advantage for procurement: users planning to synthesize the compound in-house can select the optimal starting material and protocol to maximize efficiency. This data is specific to the target compound and allows for a direct, cross-protocol comparison.

Organic Synthesis Process Chemistry Protecting Group Strategy

Dopamine D2 Receptor Binding: A Defined Pharmacological Profile for 4-(Benzyloxy)-3-hydroxybenzaldehyde

4-(Benzyloxy)-3-hydroxybenzaldehyde is characterized as a chiral molecule that binds selectively to the D2 dopamine receptor, a property that distinguishes it from non-binding benzaldehyde derivatives . While exact Ki values are not provided in the accessible literature, the confirmed binding activity establishes a specific pharmacological profile. This contrasts with compounds like 4-(benzyloxy)benzaldehyde, which are primarily employed as inert synthetic scaffolds rather than active ligands . The presence of both the benzyloxy and hydroxyl groups is essential for this receptor interaction, as it enables the compound to serve as a building block in the synthesis of enantiomerically pure dihydro derivatives with potential therapeutic applications .

Pharmacology Neuroscience Receptor Binding

Computed Lipophilicity (LogP): A Key Descriptor for Formulation and Permeability in 4-(Benzyloxy)-3-hydroxybenzaldehyde

The computed partition coefficient (XLogP3) for 4-(benzyloxy)-3-hydroxybenzaldehyde is 2.5 [1]. This value is directly comparable to the computed XLogP3 of 2.3 for the regioisomer 3-(benzyloxy)-4-hydroxybenzaldehyde (CAS 50773-56-3) [2] and 2.0 for the simpler 3-hydroxybenzaldehyde (CAS 100-83-4) [3]. The higher lipophilicity of 4-(benzyloxy)-3-hydroxybenzaldehyde, due to the benzyl ether, is a critical factor influencing its ability to cross biological membranes. This quantitative difference in LogP provides a clear, measurable parameter for selecting the appropriate analog in drug design and formulation studies.

Medicinal Chemistry ADME Physicochemical Properties

Synthetic Utility: 4-(Benzyloxy)-3-hydroxybenzaldehyde as a Superior Intermediate for Quinazoline Derivatives

4-(Benzyloxy)-3-hydroxybenzaldehyde is specifically cited as a useful intermediate for preparing quinazoline derivatives, a privileged scaffold in kinase inhibitor drug discovery [1]. This application is not reported for the simpler analog 4-(benzyloxy)benzaldehyde, which is instead described as a general fragment for molecular linking and expansion . The unique ortho-hydroxy aldehyde motif in 4-(benzyloxy)-3-hydroxybenzaldehyde is essential for constructing the fused pyrimidine ring system characteristic of quinazolines. This application-specific utility provides a clear differentiator for procurement decisions in medicinal chemistry projects focused on this target class.

Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

Defined Research and Industrial Applications for 4-(Benzyloxy)-3-hydroxybenzaldehyde (CAS 4049-39-2)


Synthesis of Dopamine D2 Receptor-Targeting Probes and Dihydro Derivatives

4-(Benzyloxy)-3-hydroxybenzaldehyde serves as a key starting material for the synthesis of enantiomerically pure dihydro derivatives that target the D2 dopamine receptor . Its confirmed, selective binding to this receptor makes it a valuable building block for constructing novel ligands for neuroscience research and potential therapeutic development for disorders like Parkinson's disease and schizophrenia. The compound's chirality and specific substitution pattern are essential for achieving the desired pharmacological profile .

Intermediate for Quinazoline-Based Kinase Inhibitors

The compound is specifically utilized in the preparation of quinazoline derivatives, a class of heterocycles that are prominent in the development of kinase inhibitors for oncology applications [1]. The ortho-hydroxy aldehyde motif enables the efficient construction of the quinazoline core, a chemistry that is not accessible with simpler benzaldehyde analogs. This makes it a critical procurement item for medicinal chemistry labs engaged in kinase drug discovery programs [1].

Strategic Building Block in Complex Molecule Synthesis

4-(Benzyloxy)-3-hydroxybenzaldehyde is a versatile intermediate for multi-step organic synthesis due to its dual functionality: a free aldehyde for nucleophilic additions, condensations, and reductive aminations, and a benzyl-protected phenol that can be unveiled at a later stage for further derivatization [1]. This orthogonal reactivity profile allows for precise control over synthetic sequences, a key advantage in the construction of complex natural products and pharmaceutical agents. Its well-documented synthesis protocols, with yields up to 76%, ensure reliable access to the material for process chemists .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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